1-(2-bromo-3-fluorophenyl)methanamine
Description
1-(2-Bromo-3-fluorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molar mass of 204.04 g/mol . The compound features a phenyl ring substituted with bromine at position 2 and fluorine at position 3, attached to a methanamine group. It is commercially available for research purposes, with a price of €1,036.00/g (purity unspecified) . Its structural uniqueness lies in the electronic and steric effects imparted by the halogen substituents, making it a valuable intermediate in organic synthesis and coordination chemistry .
Properties
CAS No. |
1214349-11-7 |
|---|---|
Molecular Formula |
C7H7BrFN |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-bromo-3-fluorophenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Bromo-3-fluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-3-fluorophenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-bromo-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Key Observations :
- Substituent Position Effects : The 2-Br,3-F configuration in the target compound creates distinct steric hindrance and electronic effects compared to 3-Br,5-F or 3-Br,2-F isomers. These differences influence reactivity in coupling reactions and coordination with metal ions .
- Salt Forms : Hydrochloride derivatives (e.g., CAS 1177559-63-5) enhance stability but require stringent storage conditions .
Functional Group Variations
Key Observations :
- Branched Amines : The tert-amine in CAS 1539067-46-3 reduces nucleophilicity compared to primary amines like the target compound, affecting reaction pathways .
- Electron-Withdrawing Groups : The -CF₃ group in CAS 1214339-18-0 increases the compound’s electrophilicity, making it more reactive in SNAr reactions compared to -F substituents .
Key Observations :
- Halogenated methanamines generally require precautions against skin/eye irritation and respiratory exposure. Hydrochloride salts may pose additional handling challenges due to hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
